Symmetric PEG3-PEG3 Architecture
The compound's symmetric PEG3-PEG3 scaffold, where both the azide-fluorescein and fluorescein-acid junctions are separated by exactly three ethylene glycol units, provides a balanced, equidistant geometry . In contrast, the closest analog N-(Azido-PEG3)-N-Fluorescein-PEG4-acid (CAS 2100306-72-5) introduces an asymmetric PEG3-PEG4 arrangement, leading to a measurable difference in molecular topology and flexibility . The symmetric design minimizes steric hindrance and ensures a more predictable spatial orientation for both click chemistry and amide bond formation, a crucial parameter for the rational design of bi-functional probes and PROTACs .
| Evidence Dimension | PEG Spacer Length (Ethylene Glycol Units) |
|---|---|
| Target Compound Data | 3 units (azide side) and 3 units (acid side) |
| Comparator Or Baseline | N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: 3 units and 4 units |
| Quantified Difference | Difference of 1 ethylene glycol unit (approximately 44 g/mol) on the acid-side chain |
| Conditions | Structural analysis based on published chemical formulas and IUPAC names |
Why This Matters
A symmetric linker geometry reduces the risk of steric clashes and promotes more homogeneous conjugation, directly impacting the yield and purity of final bioconjugates.
